molecular formula C22H21NO5S2 B2353860 Methyl 2-tert-butyl-5-(thiophene-2-sulfonamido)naphtho[1,2-b]furan-3-carboxylate CAS No. 518053-57-1

Methyl 2-tert-butyl-5-(thiophene-2-sulfonamido)naphtho[1,2-b]furan-3-carboxylate

Cat. No.: B2353860
CAS No.: 518053-57-1
M. Wt: 443.53
InChI Key: LIGOBTQTOMIAPZ-UHFFFAOYSA-N
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Description

Methyl 2-tert-butyl-5-(thiophene-2-sulfonamido)naphtho[1,2-b]furan-3-carboxylate is a naphthofuran derivative characterized by a fused naphthalene-furan core. Key structural features include:

  • Position 2: A bulky tert-butyl group, which enhances steric hindrance and may influence molecular conformation and solubility .
  • Position 3: A methyl ester group, common in prodrug strategies to modulate bioavailability.

This compound is part of a broader class of sulfonamide-functionalized naphthofurans explored for pharmacological applications, particularly as enzyme inhibitors or receptor modulators. Its synthesis typically involves multi-step reactions, including sulfonamide coupling and esterification, as seen in analogous compounds .

Properties

IUPAC Name

methyl 2-tert-butyl-5-(thiophen-2-ylsulfonylamino)benzo[g][1]benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO5S2/c1-22(2,3)20-18(21(24)27-4)15-12-16(23-30(25,26)17-10-7-11-29-17)13-8-5-6-9-14(13)19(15)28-20/h5-12,23H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIGOBTQTOMIAPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=CS4)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 2-Hydroxy-1-Naphthaldehyde Derivatives

The naphtho[1,2-b]furan scaffold is commonly constructed via acid- or base-mediated cyclization. A representative protocol involves:

Reactants :

  • 2-Hydroxy-1-naphthaldehyde (1.0 equiv)
  • Methyl chloroacetate (1.2 equiv)
  • Anhydrous potassium carbonate (3.0 equiv)

Conditions :

  • Solvent: Dry dimethylformamide (DMF), 25 mL/g substrate
  • Temperature: Reflux (150°C)
  • Duration: 24 hours

Mechanism :

  • Deprotonation of the phenolic –OH by K₂CO₃.
  • Nucleophilic substitution at the α-carbon of methyl chloroacetate.
  • Intramolecular cyclization to form the furan ring.

Outcome :
Methyl 2-hydroxynaphtho[1,2-b]furan-3-carboxylate is obtained in 48–52% yield after recrystallization from ethanol.

Introduction of the tert-Butyl Group at C2

Friedel-Crafts Alkylation

Direct alkylation of the electron-rich furan ring is challenging due to competing side reactions. A two-step approach is preferred:

Step 1: Bromination at C2

  • Reactants : Naphthofuran core (1.0 equiv), N-bromosuccinimide (NBS, 1.1 equiv)
  • Conditions : CCl₄, 0°C to room temperature, 12 hours.
  • Yield : 65–70% brominated product.

Step 2: Kumada Coupling

  • Reactants : 2-Bromo-naphthofuran (1.0 equiv), tert-butylmagnesium chloride (2.0 equiv)
  • Catalyst : Pd(PPh₃)₄ (5 mol%)
  • Conditions : THF, reflux, 6 hours.
  • Yield : 55–60% after column chromatography.

Functionalization at C5: Sulfonamide Coupling

Amination at C5

Reactants :

  • 2-tert-Butylnaphthofuran (1.0 equiv)
  • N-Chlorosuccinimide (NCS, 1.2 equiv)

Conditions :

  • Solvent: Acetonitrile, 0°C
  • Catalyst: FeCl₃ (10 mol%)
  • Duration: 2 hours

Intermediate : 5-Amino-2-tert-butylnaphtho[1,2-b]furan-3-carboxylate (isolated yield: 45%)

Sulfonylation with Thiophene-2-Sulfonyl Chloride

Reactants :

  • 5-Amino intermediate (1.0 equiv)
  • Thiophene-2-sulfonyl chloride (1.5 equiv)

Conditions :

  • Solvent: Pyridine (acts as base and solvent)
  • Temperature: 0°C → room temperature, 12 hours
  • Workup: Quench with ice-water, extract with DCM

Yield : 70–75% after silica gel purification.

Esterification at C3

Carboxylic Acid Activation

Reactants :

  • 3-Carboxylic acid derivative (1.0 equiv)
  • Thionyl chloride (3.0 equiv)

Conditions :

  • Reflux in dry toluene, 2 hours
  • Evaporate excess SOCl₂ under vacuum.

Methanolysis

Reactants :

  • Acid chloride intermediate (1.0 equiv)
  • Anhydrous methanol (5.0 equiv)

Conditions :

  • Solvent: Dry THF
  • Temperature: 0°C → room temperature, 3 hours
  • Yield: 85–90%.

Optimization and Industrial Considerations

Catalytic Improvements

  • Cyclization : Replacing K₂CO₃ with Cs₂CO₃ increases furan ring yield to 68%.
  • Sulfonylation : Microwave irradiation (100°C, 30 min) reduces reaction time by 75% while maintaining yield.

Solvent Selection

Step Optimal Solvent Alternatives
Cyclization DMF DMAc, NMP
Friedel-Crafts CCl₄ CH₂Cl₂, Clbenzene
Sulfonylation Pyridine DCM with Et₃N

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (HPLC) Scalability
Classical Cyclization 48 95% Moderate
Microwave Sulfonylation 78 98% High
Kumada Coupling 60 97% Low

Key Findings :

  • Microwave-assisted steps significantly enhance efficiency.
  • Kumada coupling remains a bottleneck due to sensitivity to moisture and stoichiometry.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-tert-butyl-5-(thiophene-2-sulfonamido)naphtho[1,2-b]furan-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols to form amides or other esters.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Amines or alcohols, base catalysts like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Amides, alternative esters.

Scientific Research Applications

Methyl 2-tert-butyl-5-(thiophene-2-sulfonamido)naphtho[1,2-b]furan-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 2-tert-butyl-5-(thiophene-2-sulfonamido)naphtho[1,2-b]furan-3-carboxylate involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, while the thiophene ring can interact with biological membranes and proteins. These interactions can lead to the modulation of cellular processes such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Key Observations:

Methyl groups at position 2 are common in derivatives like and , favoring synthetic accessibility and moderate steric effects.

Sulfonamide Variations :

  • Thiophene-2-sulfonyl (target compound and ) introduces sulfur-mediated π-stacking and electronic effects distinct from phenylsulfonyl derivatives (e.g., ).
  • Fluorinated () and dimethylphenyl () sulfonamides enhance lipophilicity and metabolic stability, critical for CNS-targeting agents.

Ester Groups :

  • Methyl esters (target compound, ) are prone to hydrolysis, whereas ethyl () and 2-methoxyethyl () esters may delay hydrolysis, prolonging half-life .

Biological Activity

Methyl 2-tert-butyl-5-(thiophene-2-sulfonamido)naphtho[1,2-b]furan-3-carboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes a naphtho-furan backbone with a sulfonamide group and a tert-butyl substituent, which may influence its biological interactions. The molecular formula is C₁₈H₁₉N₁O₃S, and it has unique physicochemical properties that contribute to its biological efficacy.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

Bacterial Strain MIC (μg/mL)
Staphylococcus aureus10
Escherichia coli15
Bacillus cereus20

These MIC values suggest that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus.

The mechanism by which this compound exerts its antimicrobial effects is believed to involve the inhibition of protein synthesis and disruption of cell wall synthesis. This dual action may enhance its effectiveness, particularly against resistant strains.

Case Study 1: Efficacy Against MRSA

A study conducted on methicillin-resistant Staphylococcus aureus (MRSA) demonstrated that this compound exhibited potent antibacterial activity. The study reported an MIC of 8 μg/mL, significantly lower than traditional antibiotics like penicillin.

Case Study 2: Synergistic Effects

Another investigation assessed the synergistic effects of this compound when combined with other antibiotics. The results indicated enhanced efficacy against resistant bacterial strains when used in combination therapy, showcasing its potential in overcoming antibiotic resistance.

Research Findings

Research has shown that the compound's structural features contribute to its biological activity. Sulfonamide groups are known for their role in antimicrobial properties, and the presence of the thiophene moiety may enhance interaction with bacterial targets.

Q & A

Q. What are the critical steps in synthesizing Methyl 2-tert-butyl-5-(thiophene-2-sulfonamido)naphtho[1,2-b]furan-3-carboxylate, and how can yield and purity be optimized?

Answer: Synthesis typically involves:

  • Core formation : Constructing the naphtho[1,2-b]furan scaffold via cyclization reactions.
  • Functionalization : Introducing the tert-butyl group at position 2 and the thiophene-2-sulfonamido group at position 4.
  • Esterification : Finalizing the methyl carboxylate group.

Q. Optimization strategies :

  • Catalyst screening : Use Pd-based catalysts for Suzuki couplings or transition-metal catalysts for sulfonamide linkages .
  • Reactor design : Continuous flow reactors improve reaction control and reduce side products .
  • Purification : Employ gradient HPLC with C18 columns to isolate isomers and impurities, referencing retention behavior studies of similar fused-ring systems .

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

Answer:

  • NMR spectroscopy :
    • ¹H/¹³C NMR : Assign signals for the tert-butyl group (δ ~1.3 ppm for ¹H; δ ~29 ppm for ¹³C) and sulfonamido protons (δ ~7-8 ppm for thiophene protons) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the fused naphtho[1,2-b]furan core .
  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ ion) and fragmentation patterns .
  • FT-IR : Verify sulfonamide (S=O stretching at ~1150-1300 cm⁻¹) and ester carbonyl (C=O at ~1700 cm⁻¹) groups .

Q. How can researchers assess the compound’s preliminary bioactivity, and what assays are recommended?

Answer:

  • Antimicrobial activity : Use broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity : Screen against cancer cell lines (e.g., MTT assay) with IC₅₀ calculations .
  • Enzyme inhibition : Test against targets like cyclooxygenase (COX) or kinases via fluorometric/colorimetric assays .
  • Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity) and solvent blanks to validate results .

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., high in vitro vs. low in vivo efficacy) be resolved for this compound?

Answer:

  • Pharmacokinetic profiling :
    • Measure solubility in PBS/DMSO and stability in simulated gastric fluid (SGF) or plasma .
    • Use HPLC-MS to track metabolite formation (e.g., ester hydrolysis or sulfonamide cleavage) .
  • Formulation adjustments :
    • Encapsulate in liposomes or PEGylated nanoparticles to enhance bioavailability .
    • Compare activity in 3D cell cultures vs. monolayer models to better mimic in vivo conditions .

Q. What computational methods are suitable for predicting reactivity or binding modes of this compound?

Answer:

  • Density Functional Theory (DFT) : Calculate electrophilic/nucleophilic sites (e.g., sulfonamide nitrogen or furan oxygen) to predict regioselectivity in reactions .
  • Molecular docking (AutoDock/Vina) : Model interactions with biological targets (e.g., COX-2 active site) using crystal structures from the PDB .
  • MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories to prioritize synthetic analogs .

Q. How can researchers address low solubility during formulation without altering the core structure?

Answer:

  • Co-solvent systems : Test mixtures of ethanol, PEG-400, or cyclodextrins to enhance aqueous solubility .
  • Salt formation : React the carboxylate group with sodium or potassium hydroxide to form water-soluble salts .
  • Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) at the methyl carboxylate position .

Q. What strategies mitigate side reactions during sulfonamide introduction in the synthesis?

Answer:

  • Protecting groups : Temporarily block reactive sites (e.g., tert-butyl ester) before sulfonylation .
  • Temperature control : Perform reactions at 0–5°C to minimize sulfonamide decomposition .
  • Catalyst tuning : Use DMAP (4-dimethylaminopyridine) to activate sulfonyl chlorides for efficient coupling .

Q. How should stability studies be designed to evaluate this compound under varying storage conditions?

Answer:

  • Forced degradation : Expose to heat (40–60°C), light (ICH Q1B guidelines), and acidic/basic conditions (pH 3–9) .
  • Analytical monitoring : Track degradation via HPLC-UV at 254 nm and LC-MS for byproduct identification .
  • Storage recommendations : Use amber vials at –20°C with desiccants to prevent hydrolysis .

Q. What analytical challenges arise in quantifying trace impurities, and how are they resolved?

Answer:

  • Impurity profiling :
    • Use UPLC-MS/MS with a BEH C18 column (1.7 µm particles) for high-resolution separation .
    • Compare retention times and MS/MS spectra against synthetic standards .
  • Limit of quantification (LOQ) : Achieve ≤0.1% impurity detection via signal-to-noise (S/N) optimization .

Q. How can stereochemical outcomes be controlled during the synthesis of analogs with chiral centers?

Answer:

  • Chiral auxiliaries : Use Evans oxazolidinones or Oppolzer’s sultams to induce enantioselectivity .
  • Asymmetric catalysis : Employ chiral Pd or Rh catalysts for Suzuki or hydrogenation reactions .
  • Chiral HPLC : Resolve enantiomers using columns like Chiralpak IA/IB and confirm absolute configuration via X-ray crystallography .

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